molecular formula C12H13N3OS2 B470689 N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide CAS No. 476464-09-2

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B470689
CAS RN: 476464-09-2
M. Wt: 279.4g/mol
InChI Key: QMTRJIWCSSFRSQ-UHFFFAOYSA-N
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Description

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is an aromatic amide.

Scientific Research Applications

Anticancer Potential

  • Thiazole and 1,3,4-Thiadiazole Derivatives as Anticancer Agents : Research indicates that compounds incorporating thiazole and 1,3,4-thiadiazole structures, like N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, demonstrate potent anticancer activities. These compounds have been synthesized using various methods and evaluated in vitro for their effectiveness against different cancer cell lines, showing promising results (Gomha et al., 2017).

  • Microwave-Assisted Synthesis and Anticancer Activity : Another study focused on the microwave-assisted synthesis of thiadiazole derivatives, which included the evaluation of their anticancer activity. These compounds displayed significant anticancer potential, comparable to that of the standard drug Adriamycin (Tiwari et al., 2017).

Antimicrobial Applications

  • Antimicrobial Activity of Thiadiazole Derivatives : Research demonstrates the effectiveness of 1,3,4-thiadiazole derivatives in antimicrobial activity. Compounds like N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide have shown potential against various microorganisms, indicating their utility in developing new antimicrobial agents (Angulwar et al., 2019).

Solar Cell Applications

  • Organic Redox Couple in Solar Cells : A study on an organo-sulfur compound, closely related to N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, demonstrated its use as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound's non-absorbing nature and improved redox behavior make it a promising alternative for conventional electrolytes in solar cells (Rahman et al., 2018).

Antiviral Research

  • Antiviral Activity Against COVID-19 : A study explored the synthesis of 1,3,4-thiadiazole-1,2,3-triazole hybrids, related to N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, for their antiviral activity against COVID-19. The compounds showed good docking scores with the COVID-19 main protease, indicating potential as antiviral agents (Rashdan et al., 2021).

properties

CAS RN

476464-09-2

Product Name

N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4g/mol

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C12H13N3OS2/c1-17-12-15-14-11(18-12)13-10(16)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14,16)

InChI Key

QMTRJIWCSSFRSQ-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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